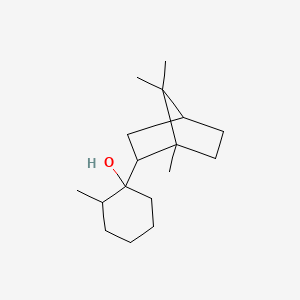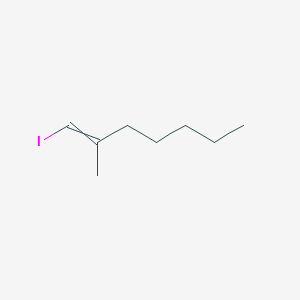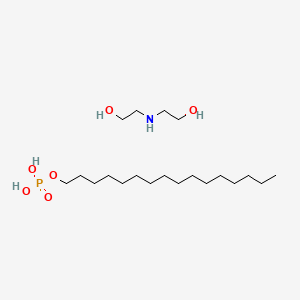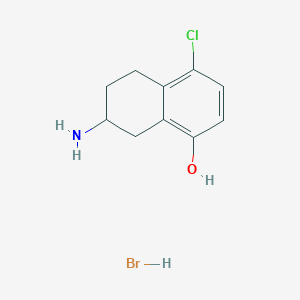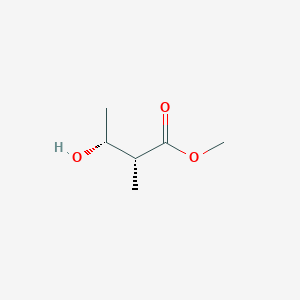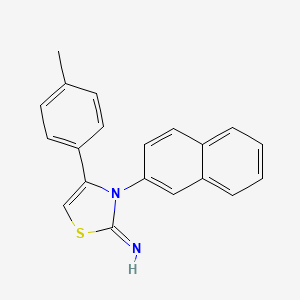![molecular formula C24H16N6O2 B14479771 5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol CAS No. 65286-74-0](/img/structure/B14479771.png)
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol is an azo compound characterized by the presence of two azo groups (-N=N-) and a hydroxyquinoline moiety. Azo compounds are known for their vivid colors and are widely used as dyes. The compound’s structure allows it to absorb and emit electromagnetic radiation, making it useful in various applications, including dyeing and sensing.
Métodos De Preparación
The synthesis of 5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol involves an azo coupling reaction. This reaction typically occurs between a diazonium salt and a coupling component. In this case, 4-(phenyldiazenyl)benzenediazonium chloride reacts with 8-hydroxyquinoline in a basic medium . The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction.
Análisis De Reacciones Químicas
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a dye and a chemosensor for detecting metal cations.
Biology: Incorporated in biological assays for detecting specific biomolecules.
Medicine: Potential use in developing antibacterial agents due to its structural similarity to biologically active quinoline derivatives.
Industry: Employed in dyeing textiles and as a colorimetric sensor in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form complexes with metal ions. The hydroxyquinoline moiety acts as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in chemosensing applications, where the compound’s color change upon binding to metal ions is used for detection. The azo groups also contribute to the compound’s chromophoric properties, allowing it to absorb and emit light in the visible spectrum.
Comparación Con Compuestos Similares
Similar compounds include other azo dyes and quinoline derivatives:
Azo dyes: Compounds like Aniline Yellow and Methyl Orange share the azo functional group and are used as dyes.
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have biological activity.
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol is unique due to the combination of two azo groups and a hydroxyquinoline moiety, which imparts distinct chromophoric and chelating properties .
Propiedades
Número CAS |
65286-74-0 |
|---|---|
Fórmula molecular |
C24H16N6O2 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
5-[[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C24H16N6O2/c31-21-11-9-19(17-3-1-13-25-23(17)21)29-27-15-5-7-16(8-6-15)28-30-20-10-12-22(32)24-18(20)4-2-14-26-24/h1-14,31-32H |
Clave InChI |
PFOJTLZXXOBJKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)N=NC4=C5C=CC=NC5=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



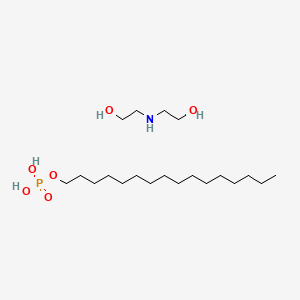
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

